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molecular formula C10H15NO B8380711 1-Cyclohex-3-enyl-pyrrolidin-2-one

1-Cyclohex-3-enyl-pyrrolidin-2-one

Cat. No. B8380711
M. Wt: 165.23 g/mol
InChI Key: TXYGCHUZJRNGGX-UHFFFAOYSA-N
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Patent
US07713979B2

Procedure details

Using trans-1-(4-hydroxy-cyclohexyl)-pyrrolidin-2-one (6.0 g, 0.03 mol Preparation 14)) and DAST (8.6 mL, 0.06 mol) and purification by chromatography on silica gel, obtain the title compound as a clear oil (1.29 g, 26%). MS (EI) m/z=165 (M+).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Yield
26%

Identifiers

REACTION_CXSMILES
O[C@H:2]1[CH2:7][CH2:6][C@H:5]([N:8]2[CH2:12][CH2:11][CH2:10][C:9]2=[O:13])[CH2:4][CH2:3]1.CCN(S(F)(F)F)CC>>[CH:5]1([N:8]2[CH2:12][CH2:11][CH2:10][C:9]2=[O:13])[CH2:6][CH2:7][CH:2]=[CH:3][CH2:4]1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
O[C@@H]1CC[C@H](CC1)N1C(CCC1)=O
Step Two
Name
Quantity
8.6 mL
Type
reactant
Smiles
CCN(CC)S(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC=CCC1)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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